molecular formula C6H12ClNO B2887306 3-(2-Aminoethyl)cyclobutan-1-one hydrochloride CAS No. 2098106-90-0

3-(2-Aminoethyl)cyclobutan-1-one hydrochloride

Cat. No. B2887306
CAS RN: 2098106-90-0
M. Wt: 149.62
InChI Key: HLFHUMGHTDWZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)cyclobutan-1-one hydrochloride is a chemical compound with the CAS Number: 2098106-90-0 . It has a molecular weight of 149.62 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H11NO.ClH/c7-2-1-5-3-6(8)4-5;/h5H,1-4,7H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 149.62 .

Scientific Research Applications

  • Organo- and Hydrogelators : Cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, which are closely related to 3-(2-Aminoethyl)cyclobutan-1-one hydrochloride, have been synthesized and investigated for their potential as organo- and hydrogelators. These compounds demonstrate the ability to form gels in various organic solvents and under specific conditions, such as ultrasonic treatment. The study emphasizes the role of intermolecular hydrogen-bonding and molecular packing in the self-aggregation of these gelators (Xie, Zhang, Ye, & Feng, 2009).

  • Synthesis of 3-Aminocyclobut-2-en-1-ones : A novel series of 3-aminocyclobut-2-en-1-ones has been prepared, demonstrating their potential as VLA-4 antagonists. This synthesis is significant as these compounds are potent antagonists, and their synthesis involves condensation with phenylalanine-derived primary amines, which is relevant to the study of this compound (Brand, de Candole, & Brown, 2003).

  • Palladium-Catalyzed Reactions : The study demonstrates how 3-(2-Hydroxyphenyl)cyclobutanones react with aryl bromides in the presence of palladium catalysts to afford arylated benzolactones. This illustrates the potential application of cyclobutane derivatives in complex chemical reactions, which could be relevant to the study of this compound (Matsuda, Shigeno, & Murakami, 2008).

  • Protected 2-Aminocyclobutanone as a Synthon : The hydrochloride salt of α-aminocyclobutanone has been used as a modular synthon for synthesizing cyclobutanone-containing lead inhibitors. This highlights the significance of cyclobutanone derivatives in medicinal chemistry, particularly in the development of enzyme inhibitors (Mohammad, Reidl, Zeller, & Becker, 2020).

  • Cyclobutane-Containing Scaffolds in Biomedical Applications : Cyclobutane derivatives have been explored as intermediates in the stereoselective synthesis of compounds used as surfactants, gelators, and metal cation ligands. These applications are particularly relevant in the field of biomedical research (Illa, Serrà, Ardiaca, Herrero, Closa, & Ortuño, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

3-(2-aminoethyl)cyclobutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-2-1-5-3-6(8)4-5;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFHUMGHTDWZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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